molecular formula C16H15N3O2S B7471167 N-(1H-benzimidazol-2-yl)-2-methoxy-4-methylsulfanylbenzamide

N-(1H-benzimidazol-2-yl)-2-methoxy-4-methylsulfanylbenzamide

Cat. No. B7471167
M. Wt: 313.4 g/mol
InChI Key: AJNXREZTYLMNJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1H-benzimidazol-2-yl)-2-methoxy-4-methylsulfanylbenzamide is a chemical compound with a molecular formula C17H16N2O2S. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-yl)-2-methoxy-4-methylsulfanylbenzamide varies depending on the application. In medicine, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also inhibits the growth of fungi and bacteria by interfering with their cell wall synthesis and protein synthesis. In agriculture, it acts as a fungicide and insecticide by disrupting the metabolic pathways of the target organisms.
Biochemical and Physiological Effects:
N-(1H-benzimidazol-2-yl)-2-methoxy-4-methylsulfanylbenzamide has been shown to have various biochemical and physiological effects. In medicine, it has been shown to reduce tumor growth and induce cell death in cancer cells. It also exhibits anti-inflammatory and antioxidant properties. In agriculture, it has been shown to inhibit the growth of fungi and insects by disrupting their metabolic pathways.

Advantages and Limitations for Lab Experiments

The advantages of using N-(1H-benzimidazol-2-yl)-2-methoxy-4-methylsulfanylbenzamide in lab experiments include its broad-spectrum activity against various organisms, its low toxicity, and its stability. However, its limitations include its high cost, limited solubility in water, and potential for environmental toxicity.

Future Directions

There are several future directions for the research of N-(1H-benzimidazol-2-yl)-2-methoxy-4-methylsulfanylbenzamide. In medicine, further studies could focus on its potential use as a chemotherapeutic agent for various types of cancer. In agriculture, research could focus on developing more efficient and eco-friendly methods of using N-(1H-benzimidazol-2-yl)-2-methoxy-4-methylsulfanylbenzamide as a fungicide and insecticide. In industry, research could focus on developing new applications for N-(1H-benzimidazol-2-yl)-2-methoxy-4-methylsulfanylbenzamide in the production of pharmaceuticals and other chemical products.
Conclusion:
In conclusion, N-(1H-benzimidazol-2-yl)-2-methoxy-4-methylsulfanylbenzamide is a chemical compound with significant potential applications in medicine, agriculture, and industry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.

Synthesis Methods

The synthesis of N-(1H-benzimidazol-2-yl)-2-methoxy-4-methylsulfanylbenzamide can be achieved through a multistep process. The first step involves the synthesis of 2-amino-5-methylbenzimidazole, which is then reacted with 2-chloro-4-methoxybenzoic acid to form N-(1H-benzimidazol-2-yl)-2-methoxy-4-methylbenzamide. This compound is then treated with thioacetic acid to yield N-(1H-benzimidazol-2-yl)-2-methoxy-4-methylsulfanylbenzamide.

Scientific Research Applications

N-(1H-benzimidazol-2-yl)-2-methoxy-4-methylsulfanylbenzamide has been extensively studied for its potential applications in various fields. In medicine, it has been shown to exhibit anticancer, antifungal, and antibacterial activities. In agriculture, it has been used as a fungicide and insecticide. In industry, it has been used as a dye intermediate and in the production of pharmaceuticals.

properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-methoxy-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-21-14-9-10(22-2)7-8-11(14)15(20)19-16-17-12-5-3-4-6-13(12)18-16/h3-9H,1-2H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNXREZTYLMNJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)NC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-benzimidazol-2-yl)-2-methoxy-4-methylsulfanylbenzamide

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